molecular formula C7H14N2O2 B1363789 3-(Piperazin-1-yl)propanoic acid CAS No. 27245-31-4

3-(Piperazin-1-yl)propanoic acid

Cat. No. B1363789
CAS RN: 27245-31-4
M. Wt: 158.2 g/mol
InChI Key: RSEHHYMPNZWTGQ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)propanoic acid is a chemical compound with the CAS Number: 27245-31-4 . It has a molecular weight of 158.2 and its IUPAC name is 3-(1-piperazinyl)propanoic acid . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves multi-step procedures . For instance, N-(2-Hydroxyethyl)piperazine can be efficiently transformed into the corresponding 1-(2-carboxyethyl)piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O2/c10-7(11)1-4-9-5-2-8-3-6-9/h8H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a boiling point of 199-201°C .

Scientific Research Applications

Synthesis and Structural Identification

  • Synthesis of Antimalarial Agents : 3-(Piperazin-1-yl)propanoic acid has been used in the synthesis of active metabolites of piperaquine, an antimalarial drug. The compound demonstrates a high yield and confirmed structural integrity, contributing to the development of derivatives containing 4-piperazinyl quinoline ring (Mi Sui-qing, 2010).

Pharmacological Properties

  • Anticonvulsant and Antinociceptive Activities : Piperazinamides derived from this compound have been synthesized and shown potential as hybrid anticonvulsants. These compounds combine elements of known antiepileptic drugs, demonstrating broad spectrum anticonvulsant properties in preclinical models (K. Kamiński et al., 2016).

  • Antidepressant-like Effects : 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, synthesized from this compound, have shown antidepressant-like activities in behavioral tests. These findings support the antidepressant potential of aryl alkanol piperazine derivatives (Ümide Demir Özkay et al., 2013).

  • Antifungal Activity : Piperazine propanol derivatives, developed from this compound, have been identified as potent inhibitors of 1,3-beta-D-glucan synthase. This activity suggests their potential as novel antifungal agents, targeting a key component of the fungal cell wall (O. Kondoh et al., 2005).

Chemical Structure and Synthesis

  • Synthesis of Chiral Derivatives : The compound has been used to synthesize chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives. These derivatives have shown promise in receptor binding studies, particularly for σ1-receptors (Manuela Weigl & B. Wünsch, 2002).

  • ,8-diazabicyclo[3.2.2]nonane derivatives. These derivatives are of interest due to their conformationally restricted piperazine structures (Manuela Weigl & B. Wünsch, 2000).

Crystallography and Physical Properties

  • Crystalline Structure Analysis : Studies on 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate have provided insights into the crystalline structure and hydrogen bonding patterns, illustrating the compound's zwitterionic nature and its interaction with solvent water molecules (Shouwen Jin et al., 2012).

  • Polymorphism in Related Molecules : The compound has been used to study contrasting polymorphisms and the crystal energy landscape of related small molecule drugs. These studies have provided valuable insights into the solid form stability and transformation pathways of pharmaceutical compounds (D. Braun et al., 2014).

Application in Material Science

  • Polyamide Synthesis : this compound derivatives have been used in the synthesis of polyamides containing theophylline and thymine. These polyamides, with potential applications in material science, demonstrate varying solubility and molecular weights (M. Hattori & M. Kinoshita, 1979).

  • Mass-Separating Agents in Azeotropic Mixtures : Piperazine-containing Good’s buffers derived from this compound have been proposed as effective mass-separating agents for the separation of propanols from water, showcasing the compound's utility in separation processes (M. Taha, 2016).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 3-(Piperazin-1-yl)propanoic acid are not mentioned in the available literature, compounds with similar structures have been studied for their potential applications in various fields, such as the use of piperazine derivatives as thermal latent catalysts .

Mechanism of Action

Target of Action

The primary target of 3-(Piperazin-1-yl)propanoic acid is related to its role as a thermal latent catalyst in the polymerization of epoxy resins . It contains both basic and acidic functional groups, which are crucial for its catalytic activity .

Mode of Action

The compound acts as a catalyst in the polymerization of epoxy resins. At room temperature, the nucleophilicity of the compound is deactivated, making it unable to attack the oxirane of the polymer . At elevated temperatures (100-175°c), the ring-opening reaction of the epoxy resin could be initiated by acidic electrophilic protonation or attacked with the nucleophilic part of the catalyst .

Biochemical Pathways

Its role in the polymerization of epoxy resins suggests it may influence pathways related to polymer synthesis and degradation .

Pharmacokinetics

Its physical properties such as boiling point (199-201°c) and molecular weight (1582) suggest that it may have moderate bioavailability .

Result of Action

The primary result of the action of this compound is the successful polymerization of epoxy resins at elevated temperatures . This leads to the formation of thermosetting polymers widely used in the electronics industry as molding and sealing material for electronic packaging .

Action Environment

The action of this compound is highly dependent on environmental factors, particularly temperature . At room temperature, the compound is inactive, but at elevated temperatures, it initiates the polymerization of epoxy resins .

properties

IUPAC Name

3-piperazin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c10-7(11)1-4-9-5-2-8-3-6-9/h8H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEHHYMPNZWTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365352
Record name 3-(piperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27245-31-4
Record name 3-(piperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Piperazinyl)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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